Product packaging for 1,1,1-Trifluoro-5-phenylpent-4-en-2-one(Cat. No.:)

1,1,1-Trifluoro-5-phenylpent-4-en-2-one

Cat. No.: B13599718
M. Wt: 214.18 g/mol
InChI Key: IBHOMGKZWQOPDB-QPJJXVBHSA-N
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Description

1,1,1-Trifluoro-5-phenylpent-4-en-2-one is a versatile fluorinated synthetic intermediate of significant interest in advanced organic and medicinal chemistry research. As an α,β-unsaturated ketone bearing a terminal trifluoromethyl group, this compound is a valuable substrate for studying regioselective carbon-carbon bond formation. The strong electron-withdrawing nature of the CF3 group activates the molecule toward nucleophilic attack, and research on analogous enones and enynes has demonstrated that lithiated species derived from such structures can form stabilized intermediates via Li···F chelation, influencing the regiochemical outcome of reactions with electrophiles such as aldehydes and ketones . This chelation effect, combined with the compound's inherent reactivity as a Michael acceptor, makes it a promising building block for the construction of more complex fluorinated molecules, including potential pharmaceuticals and agrochemicals where the trifluoromethyl group can enhance metabolic stability and modulate lipophilicity. The synthetic utility of closely related trifluoromethylated enol ethers has been established in multi-step syntheses, for instance, as precursors to trifluoromethyl-substituted epoxy ethers . This compound is supplied for research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F3O B13599718 1,1,1-Trifluoro-5-phenylpent-4-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-one

InChI

InChI=1S/C11H9F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+

InChI Key

IBHOMGKZWQOPDB-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)C(F)(F)F

Origin of Product

United States

Reactivity Profile and Mechanistic Investigations of 1,1,1 Trifluoro 5 Phenylpent 4 En 2 One and Its Analogues

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone Moiety

The core reactivity of 1,1,1-Trifluoro-5-phenylpent-4-en-2-one and related trifluoromethyl enones is centered around the susceptibility of the conjugated system to nucleophilic attack. The strong electron-withdrawing nature of the CF3 group polarizes the molecule, rendering the β-carbon highly electrophilic and prone to addition reactions.

The Michael addition, a subset of conjugate additions, is a key reaction for this class of compounds. The enhanced electrophilicity of the β-carbon in trifluoromethyl α,β-unsaturated ketones facilitates the 1,4-addition of a wide range of soft nucleophiles. Research has demonstrated that these reactions can proceed with high efficiency, often catalyzed by organocatalysts. For instance, the conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones has been successfully achieved using bifunctional tertiary amine-thioureas as catalysts. acs.orgnih.govresearchgate.net While sterically hindered substrates may require high-pressure conditions (8–10 kbar) to achieve high yields, the reaction demonstrates the feasibility of forming new carbon-carbon bonds. acs.orgnih.govresearchgate.net

The scope of nucleophiles extends beyond carbon-based species. Nitrogen and sulfur nucleophiles also readily participate in conjugate additions. For example, the enantioselective sulfa-Michael addition of thiols to β-trifluoromethyl β,β-disubstituted enones has been reported, yielding chiral trifluoromethyl tertiary thioethers. The use of cinchona alkaloid-derived thiourea (B124793) catalysts has been instrumental in achieving high yields and moderate to good enantioselectivities in these reactions.

Table 1: Examples of Michael and Conjugate Additions to Trifluoromethyl Enones

Nucleophile Catalyst/Conditions Product Type Yield (%) Enantiomeric Excess (ee %)
Diethyl Malonate Bifunctional tertiary amine-thiourea / 9-10 kbar 1,5-Keto diester High up to 95
Dimethyl Malonate Bifunctional tertiary amine-thiourea / 9-10 kbar 1,5-Keto diester High Slightly lower than diethyl malonate
Arylboronic Acids Rhodium(I)/Phosphoramidite β-Aryl trifluoromethyl ketone up to 96 up to 83
N-Heterocycles Cinchona alkaloid derivative Michael adduct Moderate to High Moderate to High

The development of stereoselective methods for nucleophilic additions to trifluoromethyl enones is a significant area of research, aiming to control the formation of new stereocenters. Asymmetric conjugate additions have been successfully developed, affording products with high enantiomeric excess.

One notable example is the enantioselective organocatalytic conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones. acs.orgnih.govresearchgate.net This reaction, often catalyzed by bifunctional tertiary amine-thioureas, can produce adducts with quaternary stereogenic centers containing a CF3 group in high yields and with enantiomeric excesses of up to 95%. acs.orgnih.govresearchgate.net However, for sterically demanding substrates, the application of high pressure (8–10 kbar) is often necessary to overcome the low reactivity observed at atmospheric pressure. acs.orgnih.gov

The rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to 2,2,2-trifluoroacetophenones represents another significant advancement. rug.nl Using a rhodium(I)/phosphoramidite catalyst, a range of chiral tertiary alcohols bearing a trifluoromethyl group can be synthesized with high isolated yields (up to 96%) and good enantioselectivities (up to 83% ee). rug.nl This method highlights the potential for creating stereodefined carbons bearing a trifluoromethyl group through additions to the carbonyl carbon of trifluoromethyl ketones.

Furthermore, the nucleophilic 1,2-addition of formaldehyde (B43269) N,N-dialkylhydrazones to trifluoromethyl ketones has been shown to proceed without the need for a catalyst, affording α-hydroxy-α-trifluoromethylhydrazones. nih.gov When a chiral auxiliary is employed, this reaction can be performed asymmetrically, allowing for the separation of diastereomers and access to optically pure adducts. nih.gov

Table 2: Examples of Stereoselective Nucleophilic Additions

Nucleophile Substrate Type Catalyst/Auxiliary Yield (%) Enantiomeric/Diastereomeric Excess
Diethyl Malonate β,β-Disubstituted β-Trifluoromethyl Enone Bifunctional tertiary amine-thiourea High up to 95% ee
Arylboronic Acids 2,2,2-Trifluoroacetophenone Rhodium(I)/Phosphoramidite up to 96 up to 83% ee
Formaldehyde N,N-Dialkylhydrazone Trifluoromethyl Ketone (S)-1-(methyleneamino)-2-[1-(methoxy)diphenyl-methyl]-pyrrolidine 82-92 (chemical) up to 81% de

Cyclization Reactions and Heterocycle Formation

The reactive nature of this compound and its analogues makes them valuable precursors for the synthesis of various heterocyclic compounds. The presence of both an electrophilic α,β-unsaturated system and a ketone carbonyl group allows for a range of cyclization strategies.

While direct intramolecular cyclization of this compound to a dihydropyranone is not extensively detailed, related transformations highlight the potential for forming oxygen-containing heterocycles. For instance, an enantioselective vinylogous aldol-lactonization cascade reaction has been developed for the synthesis of chiral unsaturated δ-lactones bearing a trifluoromethyl group. This reaction proceeds through the vinylogous aldol (B89426) addition of alkylidene oxindoles to trifluoromethyl-α,β-unsaturated ketones, yielding chiral trifluoromethylated allylic alcohols which can then cyclize.

Additionally, a triethylamine-catalyzed cascade reaction of γ-hydroxy-α,β-unsaturated ketones with trifluoromethyl ketones via hemiketal intermediates has been reported to produce chiral pyran derivatives in excellent yields and enantioselectivities. researchgate.net This occurs through a cascade conjugate addition-intramolecular cyclization pathway, demonstrating a viable route to oxygen heterocycles from trifluoromethyl ketone precursors. researchgate.net

The α,β-unsaturated ketone moiety in compounds like this compound serves as an excellent building block for the synthesis of nitrogen-containing heterocycles. A common and effective method involves the reaction of these enones with hydrazine (B178648) derivatives to form pyrazolines. nih.govcore.ac.ukijraset.com Chalcones, which are structurally analogous to this compound, readily undergo condensation with hydrazine hydrate (B1144303) or substituted hydrazines, typically in a refluxing solvent like ethanol, to yield the corresponding pyrazoline derivatives. core.ac.ukijraset.com

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl group, followed by an intramolecular Michael addition to the β-carbon of the double bond and subsequent dehydration. The regioselectivity of the cyclocondensation reaction between enones and aryl hydrazines can be controlled based on the reaction conditions. For example, using arylhydrazine hydrochlorides can favor the formation of one regioisomer, while the free hydrazine can lead to the exclusive formation of the other. acs.org This control is crucial for the targeted synthesis of specific pyrazole (B372694) derivatives.

Furthermore, trifluoromethylated hydrazonoyl halides, derived from trifluoroacetaldehyde (B10831) hydrazones, are versatile precursors for trifluoroacetonitrile (B1584977) imines. nih.gov These intermediates can undergo [3+2] cycloaddition reactions with various dipolarophiles to afford a wide range of trifluoromethyl-containing nitrogen heterocycles, including pyrazoles and pyrazolines. nih.gov

Brønsted acids can effectively catalyze the cycloisomerization of unsaturated systems, including those found in analogues of this compound. While direct cycloisomerization of this specific enone is not extensively documented, related Brønsted acid-catalyzed intramolecular reactions of alkenes and alkynes provide strong mechanistic precedent.

For instance, Brønsted acids have been shown to catalyze the intramolecular hydroarylation of unactivated alkenes, providing a route to construct benzylic quaternary centers. escholarship.org Similarly, a novel Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides has been developed for the synthesis of spirolactams. researchgate.netnih.gov These reactions demonstrate the ability of Brønsted acids to activate unsaturated bonds towards intramolecular nucleophilic attack.

In the context of trifluoromethyl-containing compounds, trichloromethyl-substituted enones have been shown to undergo intramolecular transformation into 3-trichloromethylindan-1-ones in the presence of the Brønsted superacid triflic acid (TfOH). beilstein-journals.org The reaction proceeds through protonation of the carbonyl oxygen, which activates the molecule for cyclization. beilstein-journals.org This suggests that a similar activation and subsequent cyclization could be feasible for this compound under appropriate Brønsted acid catalysis, potentially leading to the formation of carbocyclic or heterocyclic ring systems depending on the presence of other functional groups.

Electrophilic Reactivity of the Trifluoromethyl Group and Adjacent Centers

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic influence is central to understanding the reactivity of this compound. The CF3 group itself is highly resistant to electrophilic attack due to its electron-deficient nature. Instead, its primary role is to modulate the reactivity of adjacent functional groups.

The most significant effect of the trifluoromethyl group is the pronounced increase in the electrophilicity of the adjacent carbonyl carbon. This makes the carbonyl group in this compound highly susceptible to nucleophilic attack. Studies on analogous α-trifluoromethyl ketones have shown that they readily form stable hydrates and hemiacetals, a direct consequence of the enhanced electrophilicity of the carbonyl carbon.

Furthermore, the electron-withdrawing nature of the trifluoromethyl group influences the conjugated enone system. While the carbonyl carbon is the primary site of nucleophilic attack (1,2-addition), the β-carbon of the carbon-carbon double bond also experiences an increase in electrophilicity, making it susceptible to conjugate (1,4- or Michael) addition by soft nucleophiles. The regioselectivity of nucleophilic attack (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like thiolates or enolates are more inclined towards 1,4-addition.

Research on the trifluoromethylation of chalcones has provided insights into the relative reactivity of the enone system. For example, the reaction of chalcones with trifluoromethylating agents can lead to either 1,2- or 1,4-addition products, depending on the specific reagents and conditions employed. researchgate.net

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones**

Nucleophile TypePredominant Addition PathwayIllustrative Example
Hard Nucleophiles (e.g., Grignard reagents, organolithiums)1,2-Addition (attack at carbonyl carbon)Reaction with methylmagnesium bromide
Soft Nucleophiles (e.g., thiolates, cuprates)1,4-Addition (Michael addition)Reaction with sodium thiophenoxide

Radical Processes and Cross-Coupling Reactions

The presence of the trifluoromethyl group and the α,β-unsaturated system in this compound suggests its potential involvement in radical reactions. The trifluoromethyl group can be introduced into molecules via radical trifluoromethylation, often initiated by photoredox catalysis or other radical initiators. organic-chemistry.orgresearchgate.net While these methods are typically used to synthesize trifluoromethylated compounds, the reverse is also mechanistically plausible, where the CF3 group could be cleaved under specific radical conditions, although this is less common.

More relevant to the reactivity of the title compound is the potential for radical additions to the carbon-carbon double bond. The double bond in the enone system can react with a variety of radical species. For example, visible-light-induced photocatalysis can generate radicals that add to alkenes. organic-chemistry.org The regioselectivity of such an addition to this compound would be influenced by the stability of the resulting radical intermediate.

In the realm of cross-coupling reactions, the phenyl group of this compound can participate in standard palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, provided it is appropriately functionalized with a leaving group (e.g., a halide or triflate). More interestingly, the vinyl system of the enone could potentially undergo cross-coupling reactions. While less common for enones themselves, related vinyl halides and triflates are known to participate in such transformations.

Table 2: Potential Radical and Cross-Coupling Reactions**

Reaction TypePotential Reactive SiteExample of a Similar Transformation
Radical AdditionCarbon-carbon double bondVisible-light-mediated trifluoromethylation of alkenes organic-chemistry.org
Suzuki CouplingAryl group (if functionalized)Palladium-catalyzed coupling of aryl halides with boronic acids
Heck ReactionCarbon-carbon double bondPalladium-catalyzed reaction of an aryl halide with an alkene

Reaction Pathway Elucidation through Mechanistic Studies

Mechanistic studies on reactions involving trifluoromethylated ketones and enones have provided a deeper understanding of their reactivity. For instance, the mechanism of nucleophilic trifluoromethylation of carbonyl compounds using reagents like trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent, has been extensively studied. researchgate.net These studies reveal the role of a pentacoordinate siliconate intermediate in the transfer of the trifluoromethyl anion to the electrophilic carbonyl carbon. While this applies to the synthesis of such compounds, the principles of nucleophilic activation and attack are fundamental to understanding the reactions of this compound with nucleophiles.

Mechanistic investigations into radical trifluoromethylation reactions have often pointed to a radical chain mechanism. nih.gov In the context of this compound, any radical reaction would likely proceed through the addition of a radical to the double bond to form a stabilized enolate radical intermediate. Subsequent steps would then determine the final product.

Computational studies, though not extensively reported for this specific molecule, are a powerful tool for elucidating reaction pathways. Density Functional Theory (DFT) calculations can be used to model transition states and intermediates, providing insights into the regioselectivity and stereoselectivity of various reactions. For analogous systems, such studies have been instrumental in explaining the preference for 1,2- versus 1,4-addition of nucleophiles.

A plausible mechanistic pathway for the Michael addition of a nucleophile (Nu-) to this compound involves the initial attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically during aqueous workup, to yield the final 1,4-adduct. The stability of this enolate intermediate is enhanced by the electron-withdrawing trifluoromethyl group.

Catalytic Transformations Involving 1,1,1 Trifluoro 5 Phenylpent 4 En 2 One and Its Derivatives

Transition Metal-Catalyzed Reactions

Transition metals have proven to be versatile catalysts for a range of transformations involving α,β-unsaturated trifluoromethyl ketones. Copper, palladium, and nickel complexes, in particular, have been instrumental in developing novel synthetic methodologies.

Copper(I)-Catalyzed Conjugate Additions to α,β-Unsaturated Trifluoromethyl Ketones

Copper(I) catalysts are well-known for promoting conjugate addition reactions to electron-deficient olefins. In the context of α,β-unsaturated trifluoromethyl ketones, these catalysts facilitate the addition of a variety of nucleophiles to the β-position. A notable example is the highly enantioselective conjugate addition of terminal 1,3-diynes. This reaction, carried out in the presence of a copper(I)-MeOBIPHEP complex, affords internal diynes with a newly formed propargylic stereocenter in good yields and with excellent enantioselectivities. A key advantage of this method is that it does not require the pre-metalation of the diyne with stoichiometric amounts of an organozinc reagent, proceeding efficiently with a catalytic amount of a copper(I) salt and a chiral bisphosphine ligand.

The reaction is generally applicable to a wide range of α,β-unsaturated trifluoromethyl ketones with varied substituents at the β-position, suggesting that 1,1,1-Trifluoro-5-phenylpent-4-en-2-one would be a suitable substrate.

Table 1: Copper(I)-Catalyzed Conjugate Diynylation of Representative α,β-Unsaturated Trifluoromethyl Ketones

Enone Substrate (β-substituent) Diyne Yield (%) Enantiomeric Excess (ee, %)
Phenyl 1,3-Decadiyne 85 92
4-Bromophenyl 1,3-Decadiyne 91 94

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful platform for the functionalization of fluorinated molecules. While direct palladium-catalyzed reactions on this compound are not extensively documented, related transformations provide insight into potential synthetic routes. For instance, the palladium-catalyzed fluoroarylation of 1,1-difluoroallenes leads to the formation of trifluoromethylated alkenes, which are structurally related to the target compound. This reaction proceeds under mild conditions and demonstrates high regioselectivity.

Another relevant palladium-catalyzed transformation is the fluoroarylation of gem-difluoroalkenes with aryl halides. This process takes advantage of in situ generated α-CF3-benzylsilver intermediates, which are formed from the nucleophilic addition of silver fluoride (B91410) to the gem-difluoroalkene. This strategy circumvents the need for a strong base and provides a general method for accessing α,α-disubstituted trifluoroethane derivatives.

Nickel-Catalyzed Processes for Carbon-Carbon Bond Formation

Nickel catalysts have emerged as a powerful tool for constructing carbon-carbon bonds, particularly in the context of cross-coupling reactions. Nickel-catalyzed reductive cross-coupling reactions provide a modular approach to enantioenriched α-trifluoromethyl ketones. These reactions typically involve the coupling of readily available acid chlorides with racemic α-trifluoromethyl alkyl bromides in an enantioconvergent manner under mild conditions.

This methodology is characterized by its high chemoselectivity and excellent functional group tolerance. While this approach synthesizes α-trifluoromethyl ketones rather than starting with them, it highlights the utility of nickel catalysis in the broader context of fluorinated ketone synthesis. For instance, a nickel-catalyzed reductive coupling of an appropriate acyl chloride and a vinyl bromide could potentially be adapted to synthesize structures like this compound.

Table 2: Nickel-Catalyzed Enantioselective Reductive Cross-Coupling to form α-CF3 Ketones

Acyl Chloride α-CF3 Alkyl Bromide Yield (%) Enantiomeric Excess (ee, %)
Benzoyl chloride 1-bromo-1,1,1-trifluoroethane 85 92
4-Methoxybenzoyl chloride 1-bromo-1,1,1-trifluoroethane 82 91

Organocatalytic Approaches in Fluorinated Compound Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of fluorinated compounds. The activation of substrates through the formation of transient, chiral intermediates, such as enamines or iminium ions, allows for highly stereocontrolled reactions.

For α,β-unsaturated trifluoromethyl ketones like this compound, organocatalytic Michael additions are particularly relevant. Chiral primary or secondary amines can catalyze the conjugate addition of various nucleophiles, including malonates, nitroalkanes, and thiols, to the electron-deficient double bond. The use of cinchona alkaloid-derived primary amines, for example, has been shown to be effective in promoting the Michael/aldol (B89426) cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, leading to the formation of highly functionalized β-CF3-cyclohexanones with excellent enantioselectivity.

Photoredox Catalysis in Fluorinated System Transformations

Visible-light photoredox catalysis has revolutionized the synthesis of fluorinated compounds by enabling radical-based transformations under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.

In the context of trifluoromethylated compounds, photoredox catalysis has been successfully employed for the trifluoromethylation of alkenes. For instance, the use of a ruthenium or iridium photocatalyst in the presence of a suitable trifluoromethyl source, such as CF3I or Togni's reagent, allows for the direct addition of a trifluoromethyl radical across a double bond. While this is typically applied to unactivated alkenes, the principles could be extended to the functionalization of the double bond in this compound or its derivatives. These reactions are known for their high functional group tolerance and can often be performed at room temperature. nih.gov

Advanced Spectroscopic and Spectrometric Methods for Mechanistic Elucidation and Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

NMR spectroscopy is a cornerstone technique for the analysis of organofluorine compounds. The presence of the fluorine-19 (¹⁹F) isotope, which is 100% abundant and has a spin of ½, provides an additional, highly sensitive NMR probe for structural analysis.

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offers a wealth of information for the unambiguous structural assignment of 1,1,1-Trifluoro-5-phenylpent-4-en-2-one and its derivatives.

¹H NMR: The proton spectrum provides information on the number of different types of protons and their connectivity. For the parent compound, distinct signals are expected for the methyl protons adjacent to the carbonyl, the vinylic protons, and the aromatic protons of the phenyl group. The coupling constants (J-values) between the vinylic protons can help determine the stereochemistry (E or Z isomerism) of the carbon-carbon double bond.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals include the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the carbon of the trifluoromethyl group. The latter is typically observed as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its wide chemical shift range, which minimizes signal overlap. nih.gov For this compound, the three equivalent fluorine atoms of the CF₃ group would give rise to a single resonance. In derivatives where the chemical environment of the CF₃ group is altered, this chemical shift will change significantly, providing a sensitive probe for structural modifications. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (JHF and JCF) provides crucial information about the proximity of these nuclei, aiding in the complete structural assignment. thermofisher.com

The combination of these three NMR techniques allows for comprehensive structural elucidation. For example, in a reaction product, a shift in the ¹⁹F resonance alongside changes in the ¹H signals for the vinylic protons could confirm a reaction at the double bond.

Table 1: Representative NMR Data for a Derivative of this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.95-7.45 m - Aromatic-H
¹H 4.30 m - CH
¹H 3.70 dd J = 17.8, 9.0 CH₂
¹H 3.60 dd J = 17.8, 4.2 CH₂
¹⁹F -69.6 d J = 9.8 CF₃

Note: Data is representative and based on similar structures found in the literature. rsc.org

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between nuclei. For derivatives of this compound, a NOESY experiment can definitively establish the stereochemistry of the double bond. A correlation between the vinylic proton and the aromatic protons of the phenyl group would confirm a specific geometric isomer.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to measure the diffusion coefficients of molecules in solution, which relates to their size and shape. nih.gov This technique can be employed to study the aggregation behavior of derivatives in solution or to analyze complex reaction mixtures without separation, as molecules of different sizes will exhibit different diffusion rates. nih.gov

Many chemical reactions proceed through short-lived, unstable intermediates. Low-temperature NMR spectroscopy is a powerful tool for observing and characterizing these transient species. By running a reaction directly in an NMR tube at a sufficiently low temperature, the lifetime of reactive intermediates (e.g., enolates, carbocations) can be extended, allowing for their direct spectroscopic observation. This provides invaluable mechanistic insight into the formation of new derivatives from this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Reaction Products

Mass spectrometry is a vital tool for determining the molecular weight of newly synthesized derivatives and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. nih.gov

When a molecule like a derivative of this compound is ionized in the mass spectrometer, it forms a molecular ion [M]⁺. This ion can then break apart into smaller, characteristic fragment ions. The pattern of fragmentation provides a "fingerprint" that helps to elucidate the molecule's structure. Common fragmentation pathways for such ketones include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the CF₃ radical or the larger phenylpentenyl chain.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Loss of Small Molecules: Elimination of stable neutral molecules like carbon monoxide (CO) or water (H₂O) from the molecular ion. mdpi.com

The analysis of these fragmentation patterns is crucial for confirming the structure of reaction products and identifying unknown byproducts. uni-halle.demdpi.com

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
214 [C₁₁H₉F₃O]⁺ Molecular Ion [M]⁺
199 [C₁₀H₆F₃O]⁺ Loss of CH₃
145 [C₁₀H₉O]⁺ Loss of ·CF₃ (Alpha-Cleavage)
117 [C₉H₉]⁺ Phenylallyl cation
69 [CF₃]⁺ Trifluoromethyl cation

Infrared (IR) Spectroscopy for Functional Group Identification in New Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of particular bonds.

For this compound and its derivatives, key IR absorptions would include:

C=O Stretch: A strong, sharp absorption characteristic of the ketone carbonyl group, typically found in the range of 1705-1725 cm⁻¹ for α,β-unsaturated ketones. libretexts.orgpressbooks.pub

C=C Stretch: Absorptions for the carbon-carbon double bond of the alkene and the aromatic ring, typically in the 1600-1680 cm⁻¹ region. libretexts.org

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.

Aromatic C-H Stretch: Signals typically observed just above 3000 cm⁻¹. openstax.org

IR spectroscopy is particularly useful for monitoring reactions. For instance, the reduction of the ketone to an alcohol would be confirmed by the disappearance of the strong C=O stretch and the appearance of a broad O-H stretch around 3200-3600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Bond Characteristic Absorption (cm⁻¹)
Ketone (conjugated) C=O 1705 - 1725
Alkene C=C 1640 - 1680
Aromatic Ring C=C ~1600, ~1450-1500
Trifluoromethyl C-F 1100 - 1300 (strong)
Aromatic C-H =C-H 3000 - 3100
Alkene C-H =C-H 3020 - 3100

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of Complex Derivatives

While NMR and MS can provide extensive information about connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique is invaluable when derivatives of this compound are chiral or when complex stereochemical relationships need to be unambiguously established.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This allows for the determination of bond lengths, bond angles, and the absolute configuration of stereocenters, providing an unequivocal structural proof. mdpi.com This method is particularly crucial for complex natural product synthesis or the development of chiral catalysts where the exact 3D structure is critical for function.

Applications in Advanced Organic Synthesis and Materials Science

1,1,1-Trifluoro-5-phenylpent-4-en-2-one as a Versatile Synthetic Intermediate

This compound is a prime example of a versatile synthetic intermediate, largely owing to the presence of multiple reactive sites within its structure. The trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and the α,β-unsaturated system, making it a valuable synthon for introducing fluorine into organic molecules. The incorporation of fluorine can dramatically alter the physical, chemical, and biological properties of a compound, often enhancing metabolic stability and lipophilicity. beilstein-journals.orgrsc.org

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and the β-carbon of the enone system. This heightened reactivity makes the compound susceptible to a wide range of nucleophilic attacks, including 1,2-addition to the carbonyl group and 1,4-conjugate addition to the α,β-unsaturated system. mdpi.com This dual reactivity allows for the selective formation of a variety of products by carefully choosing reaction conditions and nucleophiles.

Furthermore, the double bond can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct diverse carbocyclic and heterocyclic frameworks. The phenyl group also offers a site for further functionalization through aromatic substitution reactions, adding another layer of synthetic versatility.

Key Reactive Sites and Potential Transformations:

Reactive SiteType of ReactionPotential Products
Carbonyl Group (C=O)Nucleophilic AdditionTertiary Alcohols
α,β-Unsaturated SystemConjugate Addition (Michael Addition)Functionalized Ketones
Alkene (C=C)Cycloaddition (e.g., Diels-Alder)Cyclic and Heterocyclic Compounds
Phenyl RingElectrophilic/Nucleophilic Aromatic SubstitutionSubstituted Aromatic Derivatives
α-CarbonEnolate Formation and Alkylation/AcylationSubstituted Ketones

Synthesis of Complex Fluorinated Molecular Scaffolds

The strategic placement of the trifluoromethyl group makes this compound an excellent starting material for the synthesis of complex, fluorine-containing molecules, particularly heterocycles. Trifluoromethylated heterocyclic compounds are of significant interest in medicinal chemistry and agrochemicals due to their enhanced biological activities. rsc.orgresearchgate.net

Various synthetic strategies can be employed to convert this building block into more intricate structures:

Cyclocondensation Reactions: Reaction with binucleophiles such as hydrazines, hydroxylamine, ureas, and thioureas can lead to the formation of a wide array of five- and six-membered heterocyclic rings, including pyrazoles, isoxazoles, pyrimidines, and pyrimidinethiones, all bearing a trifluoromethyl group. researchgate.net The regioselectivity of these reactions can often be controlled by the reaction conditions.

[3+2] Cycloaddition Reactions: The electron-deficient alkene moiety can react with 1,3-dipoles, such as azides and nitrile oxides, to afford trifluoromethyl-substituted triazoles and isoxazolines, respectively. researchgate.net

Domino and Cascade Reactions: The multiple reactive centers allow for the design of domino or cascade reactions, where a single synthetic operation can generate significant molecular complexity. For instance, an initial Michael addition could be followed by an intramolecular aldol (B89426) condensation to construct complex carbocyclic systems. nih.gov

Examples of Heterocyclic Scaffolds from Trifluoromethyl Ketones:

ReactantResulting Heterocycle
Hydrazine (B178648)Pyrazole (B372694)
HydroxylamineIsoxazole
UreaPyrimidinone
Thiourea (B124793)Pyrimidinethione
AzidesTriazole

Integration into Fluorine-Containing Polymers or Advanced Materials

The presence of a polymerizable double bond in this compound opens up possibilities for its use as a monomer in the synthesis of fluorine-containing polymers. The incorporation of trifluoromethyl groups into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties.

Chalcone derivatives, which share the α,β-unsaturated ketone motif, have been investigated as photoinitiators for various types of polymerization, including free radical, cationic, and thiol-ene polymerizations. rsc.org This suggests that this compound could potentially be utilized in photopolymerization processes, offering a route to novel fluorinated materials.

Potential applications for polymers derived from this monomer could include:

High-performance coatings: Offering hydrophobicity, oleophobicity, and durability.

Optical materials: With low refractive indices and high transparency.

Dielectric materials: For applications in microelectronics.

Biomedical materials: With enhanced biocompatibility and biostability.

Development of Novel Fluorinated Reagents and Catalysts

The unique electronic properties conferred by the trifluoromethyl group make this compound a candidate for the development of new fluorinated reagents and organocatalysts. β-Trifluoromethylated enones are recognized as valuable building blocks in asymmetric catalysis. rsc.org

The electron-deficient nature of the double bond makes it an excellent Michael acceptor in organocatalytic conjugate addition reactions. Chiral amines or thioureas can be used to catalyze the enantioselective addition of nucleophiles, leading to the formation of chiral trifluoromethylated compounds. acs.org

Furthermore, the compound could be modified to act as a ligand for transition metal catalysts. The carbonyl group and the phenyl ring could be functionalized with coordinating groups to create novel chiral ligands. The presence of the trifluoromethyl group in close proximity to the metal center could influence the catalyst's reactivity and selectivity in asymmetric transformations. The development of such catalysts is a promising area for future research.

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Reactivity Insights

The synthesis of β-trifluoromethyl α,β-unsaturated ketones, a class of compounds to which 1,1,1-Trifluoro-5-phenylpent-4-en-2-one is structurally related, has been a focal point of extensive research. These compounds serve as powerful building blocks in organic synthesis due to the unique electronic properties conferred by the trifluoromethyl (CF3) group. A highly effective and straightforward method for their synthesis is the Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with a carbonyl compound that lacks an α-hydrogen, such as an aromatic aldehyde. wikipedia.org Specifically for trifluoromethylated enones, this often involves reacting a trifluoromethyl ketone with an appropriate aldehyde.

Another significant synthetic strategy involves a tandem process of Claisen condensation followed by a retro-Claisen C-C bond cleavage. nih.govorganic-chemistry.org This approach allows for the efficient synthesis of trifluoromethyl ketones from readily available enolizable alkyl phenyl ketones and ethyl trifluoroacetate, which can then serve as precursors to the target enone. nih.govorganic-chemistry.org The development of methods utilizing economical trifluoromethyl sources, such as fluoroform (HCF3), also represents a major achievement in making these valuable compounds more accessible. beilstein-journals.orgbeilstein-journals.org

The reactivity of trifluoromethylated enones is dominated by the strong electron-withdrawing nature of the CF3 group, which makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. Key reactivity insights include:

Michael Additions: These enones readily undergo 1,4-conjugate addition (Michael addition) with a wide range of nucleophiles. buchler-gmbh.com Asymmetric sulfa-Michael additions have been successfully carried out using chiral N-heterocyclic carbene organocatalysts, enabling the synthesis of chiral molecules containing both a sulfur atom and a CF3 group at a quaternary center. pkusz.edu.cn

Cycloaddition Reactions: β-Trifluoromethyl enones are excellent substrates for various cycloaddition reactions. Phosphine-catalyzed [3+2] cycloaddition with α-diazoacetates provides a facile route to multisubstituted pyrazolines containing a CF3 group. acs.org Similarly, copper-catalyzed asymmetric [3+2] cycloadditions with isocyanoesters yield optically active dihydropyrroles. acs.org Photochemical [2+2] cycloadditions with alkenes, a classic reaction for enones, proceed through a stepwise mechanism involving diradical intermediates to form cyclobutane (B1203170) rings. wikipedia.org

Reductions and Other Transformations: The carbonyl group of trifluoromethyl enones can be selectively reduced. Furthermore, these compounds have been used in more complex transformations, such as hydrodefluoroamination, which selectively activates C-F bonds to produce synthetically useful α-fluoroenamides. acs.org

Emerging Research Directions in Trifluoromethylated Enone Chemistry

The field of trifluoromethylated enone chemistry is rapidly evolving, driven by the increasing importance of organofluorine compounds in various scientific disciplines. rsc.org Several key research directions are emerging:

Asymmetric Catalysis: A major frontier is the development of novel catalytic systems for stereoselective transformations. rsc.org This includes designing new chiral ligands and organocatalysts to control the stereochemistry of conjugate additions, cycloadditions, and other reactions, thereby providing access to enantiomerically pure and complex fluorinated molecules. pkusz.edu.cnrsc.org

Photoredox and Electrocatalysis: The use of visible-light photoredox catalysis and electrochemical methods is expanding the synthetic utility of these enones. These techniques enable novel transformations and functionalizations under mild conditions, often by generating radical intermediates that participate in unique bond-forming reactions. mdpi.com

Development of Novel Trifluoromethylating Reagents: Research into new trifluoromethylating agents continues to be a priority. The focus is on developing reagents that are more economical, safer to handle, and more efficient than traditional sources. mdpi.comrsc.org The use of industrial byproducts like fluoroform (HCF3) as a CF3 source is a particularly promising avenue for sustainable chemistry. beilstein-journals.org

Application as Versatile Synthons: There is a growing appreciation for β-trifluoromethylated enones as versatile and powerful building blocks. rsc.org Future research will likely focus on expanding their application in the total synthesis of complex natural products and in the development of libraries of fluorinated compounds for drug discovery and materials science.

Challenges and Opportunities in the Synthesis and Application of this compound

Despite significant progress, challenges remain in the synthesis and application of this compound and its analogs, which also present exciting opportunities for innovation.

ChallengeOpportunity
Cost and Availability of Starting Materials: The synthesis often relies on specialized and costly trifluoromethylated starting materials or reagents. beilstein-journals.orghovione.comThe development of synthetic routes using inexpensive and abundant feedstocks like fluoroform (HCF3) presents a major opportunity for cost-effective, large-scale production. beilstein-journals.orgbeilstein-journals.org
Stereoselectivity Control: Achieving high levels of stereocontrol (e.g., E/Z selectivity in the double bond, enantioselectivity in asymmetric reactions) can be difficult.This challenge drives the innovation of new, highly selective catalysts and reaction conditions, advancing the broader field of asymmetric synthesis. rsc.org
Reaction Scope and Functional Group Tolerance: Some synthetic methods have limited substrate scope or are not tolerant of certain functional groups, restricting the molecular diversity that can be achieved.There is an opportunity to design more robust and versatile catalytic systems that can accommodate a wider range of functional groups, enabling the synthesis of more complex and diverse molecules.
Understanding Complex Reactivity: The powerful electronic influence of the CF3 group can lead to unexpected reaction pathways or side products, complicating reaction design.A deeper mechanistic understanding of these reactions can unlock novel transformations and allow for the rational design of highly specific and efficient synthetic methods.
Industrial Scalability: Transitioning laboratory-scale syntheses to industrial-scale production processes can be challenging due to safety, cost, and efficiency considerations. hovione.comThe development of scalable and continuous flow processes for the synthesis of these compounds is a significant opportunity for chemical engineering and process chemistry. organic-chemistry.org

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